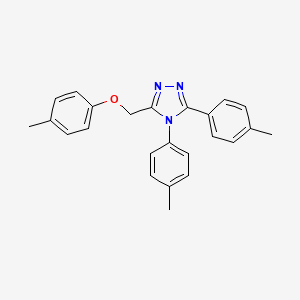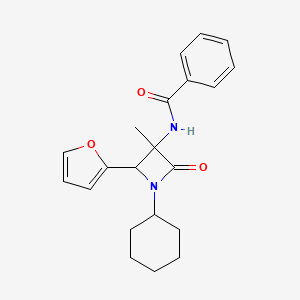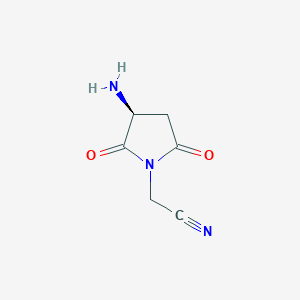
(S)-2-(3-Amino-2,5-dioxopyrrolidin-1-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(3-Amino-2,5-dioxopyrrolidin-1-yl)acetonitrile is an organic compound with a complex structure that includes an amino group, a nitrile group, and a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-Amino-2,5-dioxopyrrolidin-1-yl)acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as L-glutamic acid and acetonitrile.
Formation of Pyrrolidinone Ring: The first step involves the cyclization of L-glutamic acid to form the pyrrolidinone ring. This can be achieved through a dehydration reaction under acidic or basic conditions.
Introduction of Amino Group: The amino group is introduced via an amination reaction, often using ammonia or an amine derivative.
Nitrile Group Addition: The nitrile group is added through a nucleophilic substitution reaction, typically using acetonitrile as the nitrile source.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, catalysts to speed up the reactions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine, resulting in the formation of primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines.
Major Products
Oxidation Products: Oxo derivatives of the pyrrolidinone ring.
Reduction Products: Primary amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, (S)-2-(3-Amino-2,5-dioxopyrrolidin-1-yl)acetonitrile is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
The compound is studied for its potential biological activity. It can act as a building block for peptides and proteins, influencing their structure and function.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility makes it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of (S)-2-(3-Amino-2,5-dioxopyrrolidin-1-yl)acetonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of these proteins. This interaction can modulate biochemical pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(3-Amino-2,5-dioxopyrrolidin-1-yl)propionitrile
- (S)-2-(3-Amino-2,5-dioxopyrrolidin-1-yl)butyronitrile
Uniqueness
Compared to similar compounds, (S)-2-(3-Amino-2,5-dioxopyrrolidin-1-yl)acetonitrile has a unique combination of functional groups that confer distinct chemical reactivity and biological activity. Its specific structure allows for targeted interactions in biological systems, making it a valuable compound for research and development.
Conclusion
This compound is a compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool in synthetic chemistry, biology, medicine, and industry. Understanding its preparation, reactions, and applications can pave the way for new discoveries and innovations.
Properties
Molecular Formula |
C6H7N3O2 |
|---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
2-[(3S)-3-amino-2,5-dioxopyrrolidin-1-yl]acetonitrile |
InChI |
InChI=1S/C6H7N3O2/c7-1-2-9-5(10)3-4(8)6(9)11/h4H,2-3,8H2/t4-/m0/s1 |
InChI Key |
JFWKDNJDJFKBSH-BYPYZUCNSA-N |
Isomeric SMILES |
C1[C@@H](C(=O)N(C1=O)CC#N)N |
Canonical SMILES |
C1C(C(=O)N(C1=O)CC#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


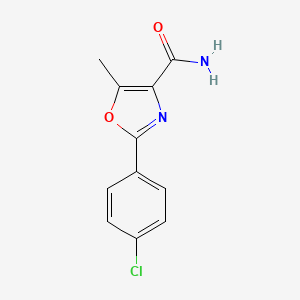
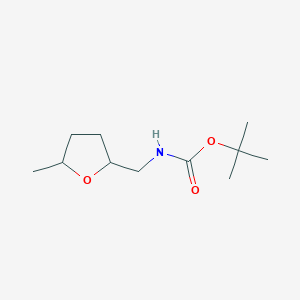
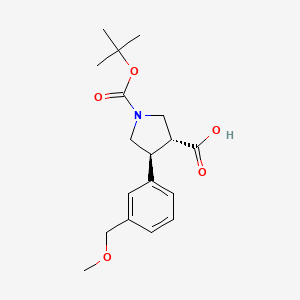
![5-{[3-Tert-butyl-1-(3-methylphenyl)-1h-pyrazol-5-yl]amino}-5-oxopentanoic acid](/img/structure/B12888318.png)
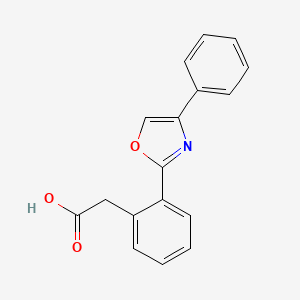

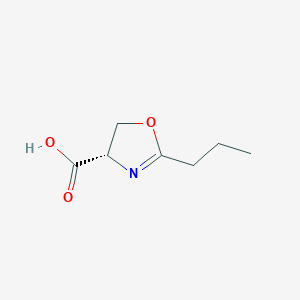
![3-Ethyl-5-[(2-nitrophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B12888332.png)
![12-oxapentacyclo[11.8.0.02,11.03,8.015,20]henicosa-1(13),2(11),3,5,7,9,15,17,19-nonaene-14,21-dione](/img/structure/B12888344.png)

![1-{5-[(4-Fluorophenyl)methyl]furan-3-yl}ethan-1-one](/img/structure/B12888361.png)
![5-Oxazolepropanoic acid, 2-methyl-4-[4-(trifluoromethyl)phenyl]-](/img/structure/B12888366.png)
